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Compound of Interest

4-Chloro-3-methylphenylboronic
Compound Name: d
aci

Cat. No.: B068512

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-Chloro-3-
methylphenylboronic acid (CAS No: 161950-10-3), a versatile reagent in organic synthesis,
particularly in Suzuki-Miyaura cross-coupling reactions.[1] This document outlines the expected
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along
with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for 4-
Chloro-3-methylphenylboronic acid. This data is compiled based on the analysis of
structurally similar compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For
boronic acids, sample preparation can be crucial to obtain high-quality spectra, as they can
form oligomers.[2] Using a solvent like d4-methanol or forming a diethanolamine adduct can
yield clearer spectra.[2]

Table 1: Predicted *H NMR Spectroscopic Data Solvent: DMSO-ds
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~8.0 s 2H B(OH)2
~7.7 d 1H Ar-H
~7.6 dd 1H Ar-H
~7.4 d 1H Ar-H
~2.4 S 3H -CHs

Note: The chemical shifts for the aromatic protons are estimations based on substituent effects
of chlorine and methyl groups on a phenylboronic acid scaffold. The broad singlet for the
B(OH)2z protons is characteristic and its chemical shift can vary with concentration and water
content.

Table 2: Predicted 13C NMR Spectroscopic Data Solvent: DMSO-de

Chemical Shift (8) ppm Assighment
~143 Ar-C

~136 Ar-C

~135 Ar-C-Cl

~131 Ar-C

~129 Ar-C

Not Observed Ar-C-B

~20 -CHs

Note: The carbon atom attached to the boron atom is often not observed or is very broad in 13C
NMR spectra due to quadrupolar relaxation of the boron nucleus.[3]

Infrared (IR) Spectroscopy Data

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.chegg.com/homework-help/questions-and-answers/c-1-mathrm-hnmr-spectrum-4-methylphenylboronic-acid-assign-various-resonances-hydrogen-nuc-q113801980
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of 4-Chloro-3-methylphenylboronic acid is expected to show characteristic absorptions for
the O-H, B-O, and aromatic C-H bonds.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

3500 - 3200 Strong, Broad O-H stretch (from B(OH)z2)
~3050 Medium Aromatic C-H stretch
~1600 Medium Aromatic C=C stretch
1400 - 1300 Strong B-O stretch

~1100 Medium C-Cl stretch

Aromatic C-H out-of-plane

~850 Strong bend
en

Note: The broadness of the O-H stretch is due to hydrogen bonding. The B-O stretching
vibration is a key characteristic of boronic acids.[4][5]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and elemental composition. For
boronic acids, derivatization (e.qg., silylation for GC-MS) or using specific ionization techniques
like Electrospray lonization (ESI) can improve analysis.[6]

Table 4: Predicted Mass Spectrometry Data lonization Mode: Electron lonization (EI)
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miz Relative Abundance Proposed Fragment

[M]* (Molecular lon, showing

172/170 Moderate ) ]

isotopic pattern for Cl)
154/152 High [M - H20]*
126/124 High [M - B(OH)2]*

Note: The molecular formula for 4-Chloro-3-methylphenylboronic acid is C7HsBCIOz with a

molecular weight of approximately 170.4 g/mol .[1] The presence of chlorine will result in a

characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument

parameters should be optimized for the specific instrument being used.

NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-3-methylphenylboronic
acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de or Methanol-ds4) in an
NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be
applied if necessary.

Instrument Setup:

o Use a standard 400 or 500 MHz NMR spectrometer.[7][8]

o Tune and shim the instrument to the specific solvent and sample.
'H NMR Acquisition:

o Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to obtain a good
signal-to-noise ratio.

o Set a spectral width of approximately 12-16 ppm.

o Use a relaxation delay of 1-2 seconds.
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e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Alarger number of scans will be required (e.g., 1024 or more) due to the lower natural
abundance of 13C.

o Set a spectral width of approximately 220-250 ppm.

o Data Processing: Process the raw data (FID) by applying a Fourier transform, phase
correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g.,
DMSO at 2.50 ppm for *H and 39.52 ppm for 13C).

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

e Sample Preparation: Place a small amount of the solid 4-Chloro-3-methylphenylboronic
acid powder directly onto the ATR crystal.

e Instrument Setup:
o Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
o Record a background spectrum of the clean, empty ATR crystal.

o Data Acquisition:
o Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

o Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4
cm~L,

o The typical spectral range is 4000-400 cm™1.

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to generate the final absorbance or transmittance
spectrum.
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Mass Spectrometry Protocol (LC-MS with ESI)

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 pg/mL) in a suitable
solvent such as a mixture of acetonitrile and water.[6] A small amount of formic acid or
ammonium acetate can be added to aid ionization.[6][9]

e Liquid Chromatography (LC) Setup:
o Column: Use a C18 reverse-phase column.

o Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid for positive
ion mode) is common.

o Flow Rate: Typically 0.2-0.5 mL/min.
e Mass Spectrometry (MS) Setup:
o lonization Source: Electrospray lonization (ESI).

o Mode: Acquire spectra in both positive and negative ion modes to determine the best
ionization conditions.

o Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-
500).

o Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas
temperature and flow rate.

o Data Analysis: Identify the molecular ion peak ([M+H]* in positive mode or [M-H]~ in negative
mode) and any significant adducts or fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic
characterization of a chemical sample like 4-Chloro-3-methylphenylboronic acid.
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Workflow for Spectroscopic Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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